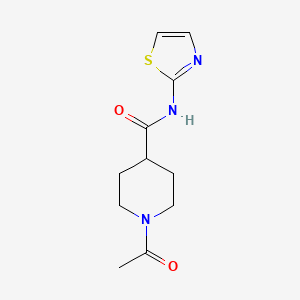

1-acetyl-N-1,3-thiazol-2-yl-4-piperidinecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

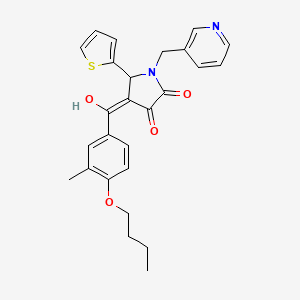

The synthesis of compounds related to 1-acetyl-N-1,3-thiazol-2-yl-4-piperidinecarboxamide often involves the reaction of piperidine derivatives with various reagents to yield thiazole, thiadiazole, and other heterocyclic derivatives. For example, Abdel‐Aziz et al. (2009) described the synthesis of 1,3-thiazole derivatives through the reaction of 1-[4-(piperidin-1-yl)benzylidene]thiosemicarbazide with hydrazonoyl chlorides, leading to compounds with significant anti-arrhythmic activity (Abdel‐Aziz, B. F. Abdel-Wahab, M. El-Sharief, & Mohamed M. Abdulla, 2009).

Molecular Structure Analysis

The molecular structure of related compounds typically features a piperidine ring attached to thiazole or thiadiazole moieties. Ismailova et al. (2014) synthesized a compound where the planes of the acetamide and 1,3,4-thiadiazole units are twisted, demonstrating the complex conformational possibilities within these molecules (Ismailova, R. Okmanov, A. Zi̇yaev, Kh. M. Shakhidoyatov, & Bakhodir Tashkhodjaev, 2014).

Chemical Reactions and Properties

These compounds can undergo various chemical reactions, indicative of their reactive functional groups. Plazzi et al. (1997) explored the conformational flexibility of thioperamide, a piperidine derivative, highlighting the influence of different substituents on the molecule's activity and conformation (Plazzi, F. Bordi, M. Mor, P. Cozzini, & P. Domiano, 1997).

Physical Properties Analysis

The physical properties, such as solubility and stability, of these compounds can be significantly influenced by their molecular structure. Imamura et al. (2006) found that introducing a carbamoyl group into the phenyl ring of a piperidine moiety resulted in a less lipophilic compound with high metabolic stability and potent inhibitory activity against HIV-1 (Imamura, T. Ichikawa, Y. Nishikawa, N. Kanzaki, K. Takashima, Shin-ichi Niwa, Y. Iizawa, M. Baba, & Y. Sugihara, 2006).

Orientations Futures

Thiazole derivatives have been gaining considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . Therefore, compounds with a structure similar to “1-acetyl-N-1,3-thiazol-2-yl-4-piperidinecarboxamide” may provide new insights for drug development in the future.

Mécanisme D'action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been shown to interact with various targets to exert their effects . For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .

Biochemical Pathways

Thiazole derivatives have been associated with a variety of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

Thiazole derivatives, in general, have been found to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Result of Action

Thiazole derivatives have been associated with a variety of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Action Environment

The solubility of thiazole derivatives in various solvents suggests that the compound’s action may be influenced by the chemical environment .

Propriétés

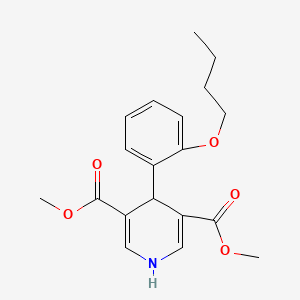

IUPAC Name |

1-acetyl-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2S/c1-8(15)14-5-2-9(3-6-14)10(16)13-11-12-4-7-17-11/h4,7,9H,2-3,5-6H2,1H3,(H,12,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFGLEQODCDIFSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)C(=O)NC2=NC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R*,2R*,6S*,7S*)-4-(1H-indol-7-ylcarbonyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5418937.png)

![N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B5418949.png)

![N-(2,4-dimethylphenyl)-N'-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5418975.png)

![4-chloro-N-[2-(cyclohexyloxy)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B5418990.png)

![2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-(2-methoxyphenyl)acrylonitrile](/img/structure/B5418994.png)

methanone](/img/structure/B5419012.png)

![4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-ethoxyphenyl)butanamide](/img/structure/B5419020.png)

![2-methyl-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-1H-benzimidazole-4-carboxamide](/img/structure/B5419032.png)

![4-methoxy-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide](/img/structure/B5419041.png)